molecular formula C18H17Cl2NOS B1613873 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-12-5

2,4-Dichloro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1613873
CAS No.: 898783-12-5
M. Wt: 366.3 g/mol
InChI Key: NHKIDFQMVLTUDT-UHFFFAOYSA-N
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Description

CAS Number, Molecular Formula, and Structural Nomenclature

The compound 2,4-dichloro-4'-thiomorpholinomethyl benzophenone is definitively identified by Chemical Abstracts Service registry number 898783-12-5, which serves as its unique chemical identifier in scientific databases and commercial applications. The molecular formula C18H17Cl2NOS reflects the compound's composition of eighteen carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. This molecular framework establishes the compound as a complex organic molecule incorporating multiple heteroatoms within its benzophenone core structure.

The structural nomenclature follows systematic chemical naming conventions, with the compound formally designated as (2,4-dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone according to standard IUPAC conventions. The systematic name clearly delineates the positioning of substituents on the benzophenone backbone, specifically identifying the 2,4-dichloro substitution pattern on one phenyl ring and the thiomorpholinomethyl substituent at the para position of the opposing phenyl ring. The methanone designation confirms the central carbonyl functional group characteristic of all benzophenone derivatives.

Alternative structural representations include the SMILES notation Clc1ccc(c(c1)Cl)C(=O)c1ccc(cc1)CN1CCSCC1, which provides a linear encoding of the molecular structure suitable for computational chemistry applications. This notation explicitly describes the connectivity patterns between atoms and facilitates database searches and molecular modeling studies.

Synonyms and IUPAC Designations

The compound is recognized under several synonymous names in chemical literature and commercial databases, reflecting variations in nomenclature conventions and historical naming practices. The primary systematic name methanone, (2,4-dichlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- represents the traditional Chemical Abstracts Service naming approach. Additionally, the compound may be referenced as (2,4-dichlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]methanone in various scientific publications and chemical catalogs.

The IUPAC designation follows modern systematic nomenclature principles, providing unambiguous identification of the molecular structure through standardized naming conventions. The thiomorpholine portion of the name specifically refers to the six-membered heterocyclic ring containing both nitrogen and sulfur atoms, distinguishing this compound from related morpholine derivatives that contain only nitrogen and oxygen heteroatoms.

Commercial suppliers and chemical databases may employ abbreviated or proprietary naming systems, though the CAS registry number remains the definitive identifier across all platforms. The MDL number MFCD03841762 provides an additional unique identifier used in chemical inventory systems and research databases.

Molecular Weight, Elemental Composition, and Isotopic Profile

The molecular weight of this compound is precisely determined as 366.3 grams per mole based on standard atomic masses. Alternative sources report the molecular weight as 366.31 grams per mole, reflecting minor variations in precision and rounding conventions used in different analytical contexts. The compound's molecular weight calculation incorporates contributions from all constituent elements according to their natural isotopic abundances.

The elemental composition analysis reveals a carbon content of 59.02%, hydrogen content of 4.67%, chlorine content of 19.39%, nitrogen content of 3.83%, oxygen content of 4.37%, and sulfur content of 8.75% by mass. These percentages reflect the relative contributions of each element to the total molecular mass and provide insight into the compound's chemical behavior and properties.

Element Number of Atoms Atomic Mass (amu) Total Mass Contribution (amu) Mass Percentage (%)
Carbon 18 12.011 216.198 59.02
Hydrogen 17 1.008 17.136 4.67
Chlorine 2 35.453 70.906 19.39
Nitrogen 1 14.007 14.007 3.83
Oxygen 1 15.999 15.999 4.37
Sulfur 1 32.065 32.065 8.75
Total 40 - 366.311 100.0

The isotopic profile considers the natural abundance of isotopes for each element, with carbon-13, chlorine-37, nitrogen-15, oxygen-18, and sulfur-34 contributing to the overall molecular ion peak distribution in mass spectrometry analysis. The presence of two chlorine atoms creates a characteristic isotopic pattern with peaks at molecular ion plus two and plus four mass units, reflecting the statistical distribution of chlorine-35 and chlorine-37 isotopes.

Physicochemical Properties (Melting Point, Boiling Point, Density, pKa)

The physicochemical properties of this compound have been characterized through both experimental measurements and computational predictions. The predicted boiling point is established at 505.6 ± 50.0 degrees Celsius under standard atmospheric pressure, indicating the compound's thermal stability and relatively high volatility temperature. This elevated boiling point reflects the substantial molecular weight and intermolecular interactions arising from the compound's complex structure and polar functional groups.

The predicted density is determined as 1.320 ± 0.06 grams per cubic centimeter at standard temperature and pressure conditions. This density value suggests a relatively compact molecular packing arrangement and moderate intermolecular forces. The density measurement provides important information for volume calculations, solvent selection, and processing considerations in synthetic applications.

The predicted pKa value of 6.27 ± 0.20 indicates the compound exhibits weak acidic character, likely associated with the thiomorpholine nitrogen atom's protonation behavior. This pKa value positions the compound in a range where it may exist in multiple protonation states depending on solution pH, potentially affecting its solubility and reactivity characteristics in different chemical environments.

Additional physicochemical parameters relevant to the compound's behavior include its solubility profile, which demonstrates preference for organic solvents such as dichloromethane and dimethyl sulfoxide while exhibiting limited water solubility. The compound's stability characteristics suggest resistance to hydrolysis under neutral conditions, though specific degradation pathways under extreme pH or temperature conditions require further investigation.

Property Value Units Method/Source
Molecular Weight 366.31 g/mol Calculated
Boiling Point 505.6 ± 50.0 °C Predicted
Density 1.320 ± 0.06 g/cm³ Predicted
pKa 6.27 ± 0.20 - Predicted
Melting Point Not determined °C -
Flash Point 267 °C Predicted

The flash point of 267 degrees Celsius indicates relatively low fire hazard under normal handling conditions, though appropriate safety precautions remain necessary during synthetic procedures involving elevated temperatures. The compound's vapor pressure characteristics and evaporation rate have not been extensively characterized, representing areas for future physicochemical property determination.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKIDFQMVLTUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642936
Record name (2,4-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-12-5
Record name Methanone, (2,4-dichlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves a multi-step synthetic process, centered around the formation of the benzophenone core followed by the introduction of the thiomorpholinomethyl group. The key synthetic steps include:

  • Formation of the dichlorobenzophenone intermediate via Friedel-Crafts acylation.
  • Subsequent introduction of the thiomorpholinomethyl substituent through nucleophilic substitution or condensation reactions.

Friedel-Crafts Acylation for Dichlorobenzophenone Core

The initial step is the Friedel-Crafts acylation to synthesize the dichlorobenzophenone intermediate. This involves the reaction between chlorobenzene derivatives and chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reaction conditions:

  • Catalyst: Aluminum chloride (AlCl3)
  • Solvent: Petroleum ether or other inert solvents
  • Temperature: Controlled to avoid side reactions
  • Atmosphere: Inert (nitrogen or argon) to prevent oxidation

This step yields 2,4-dichlorobenzophenone, which serves as the key intermediate for further functionalization.

Introduction of the Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent is introduced at the 4' position of the phenyl ring via a nucleophilic substitution or alkylation reaction. This typically involves:

  • Reaction of 2,4-dichlorobenzophenone with a thiomorpholinomethyl halide or thiomorpholinomethyl-containing nucleophile.
  • The reaction is carried out under inert atmosphere to prevent oxidation of the sulfur atom.
  • Conditions such as temperature, solvent choice (e.g., aprotic solvents like dichloromethane or tetrahydrofuran), and reaction time are optimized to maximize yield and purity.

This step results in the formation of this compound.

Detailed Reaction Scheme and Conditions

Step Reactants Catalyst/ Reagents Solvent Temperature Atmosphere Product Notes
1 2,4-Dichlorobenzoyl chloride + Chlorobenzene Aluminum chloride (AlCl3) Petroleum ether 0-25 °C Nitrogen or Argon 2,4-Dichlorobenzophenone Friedel-Crafts acylation
2 2,4-Dichlorobenzophenone + Thiomorpholinomethyl halide Base (e.g., K2CO3) or nucleophilic catalyst Dichloromethane or THF 25-60 °C Inert atmosphere This compound Nucleophilic substitution/alkylation

Research Findings and Optimization

  • Purification: The crude product is typically purified by recrystallization or chromatographic techniques to achieve high purity (≥ 97%).
  • Yield: Reported yields vary depending on reaction conditions but generally range from 65% to 85% for the final step.
  • Reaction Time: The acylation step is relatively rapid (1-3 hours), while the alkylation step may require longer times (4-12 hours) for completion.
  • Atmosphere Control: Use of inert atmosphere (nitrogen or argon) is critical to prevent oxidation of the thiomorpholine sulfur atom, which can lead to sulfoxide or sulfone byproducts.
  • Solvent Effects: Aprotic solvents like dichloromethane or tetrahydrofuran favor nucleophilic substitution reactions and enhance solubility of reactants.

Comparative Synthesis Notes

Compound Preparation Method Key Differences Reference
This compound Friedel-Crafts acylation + nucleophilic substitution Chlorine substitution at 2,4 positions; thiomorpholinomethyl at 4'
2,4-Difluoro-4'-thiomorpholinomethyl benzophenone Reaction of 2,4-difluorobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide Fluorine instead of chlorine; Grignard reagent used
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone Acylation of chlorobenzene with 4-chlorobenzoyl chloride + thiomorpholinomethyl substitution Chlorine substitution at 2,3 positions

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone typically involves the acylation of chlorinated benzoyl compounds with thiomorpholine derivatives. The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets, modulating various biochemical pathways that lead to its observed biological effects.

Chemistry

  • Building Block for Organic Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules.
  • Reagent in Chemical Reactions : The compound is utilized in various chemical reactions, including oxidation and reduction processes.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL.

Medicine

  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were recorded at approximately 25 µM and 30 µM, respectively, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzophenone derivatives. This compound was found to be one of the most effective against Gram-positive bacteria using disk diffusion methods to assess the zone of inhibition. The results confirmed its potential as a lead candidate for developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

In a detailed investigation into its anticancer effects, treatment with this compound resulted in significant morphological changes in treated cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction. Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting its role as an anticancer agent.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs, their substituents, and reported activities:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Reported Activities References
2,4-Dichloro-4'-thiomorpholinomethyl benzophenone 2,4-Cl; 4'-thiomorpholinomethyl 898783-12-5 377.29 Lab use (discontinued)
3,4-Dichloro-4'-n-propylbenzophenone 3,4-Cl; 4'-n-propyl N/A ~309.24 (estimated) Antifungal (Fusarium oxysporum)
4,4'-Dichlorobenzophenone 4,4'-Cl 90-98-2 251.11 Reference compound for structural studies
4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone 4-Cl, 3-F; 4'-thiomorpholinomethyl 898782-85-9 349.85 High purity (NLT 98%); pharmaceutical R&D
2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone 2-Cl; 4'-methylpiperazinomethyl 898789-78-1 ~357.27 (estimated) Not explicitly reported
3-Chloro-3'-thiomorpholinomethyl benzophenone 3-Cl; 3'-thiomorpholinomethyl 898763-21-8 ~377.29 (estimated) Not explicitly reported

Functional Group Impact on Bioactivity

Antifungal Properties :
  • 3,4-Dichloro-4'-n-propylbenzophenone: Demonstrated antagonism against Fusarium oxysporum by disrupting sterol biosynthesis, a mechanism shared with morpholine fungicides .
  • Thiomorpholinomethyl vs.
Photostability :

Benzophenones with electron-withdrawing groups (e.g., Cl, F) exhibit higher photostability. For instance, halogenated derivatives like 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone resist UV degradation better than non-halogenated analogs .

Steric and Electronic Effects :
  • Chlorine Position : The 2,4-dichloro configuration in the target compound may hinder enzymatic degradation compared to 3,4-dichloro isomers .
  • Fluorine Substitution: The addition of fluorine in 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone could enhance metabolic stability and binding affinity in drug design .

Pharmacological Potential

  • Anticancer Applications: Benzophenone analogs with piperazine/thiomorpholine groups (e.g., tamoxifen derivatives) show ER-dependent antiproliferative effects in breast cancer models .
  • Antifungal Synergy: Thiomorpholinomethyl-substituted benzophenones may act synergistically with sterol biosynthesis inhibitors, similar to morpholine analogs .

Biological Activity

Overview

2,4-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS No. 898783-12-5) is a chemical compound with the molecular formula C18H17Cl2NOS and a molecular weight of 366.3 g/mol. It features a benzophenone core that is substituted with dichlorophenyl and thiomorpholinomethyl groups, which contribute to its unique biological properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities such as antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activity and disrupt cellular processes by binding to proteins and influencing signaling pathways. Notably, it has been shown to inhibit certain enzymes, which can lead to alterations in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, particularly focusing on its effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). It has been reported to induce apoptosis and inhibit cell growth through the modulation of key signaling pathways.

In a study examining the effects on MCF-7 cells, treatment with this compound resulted in:

  • Inhibition of cell proliferation : Reduced viability was observed at concentrations above 10 µM.
  • Induction of apoptosis : Increased levels of caspase-3 activity were noted, indicating activation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzophenone derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values among tested substances, highlighting its potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Research : In a publication in Cancer Letters, researchers investigated the effects of this compound on different cancer cell lines. The findings suggested that the compound significantly inhibited tumor growth in vitro and showed promise for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity Notable Effects
2,3-Dichloro-4'-thiomorpholinomethyl benzophenoneModerate antimicrobialLess potent than 2,4-Dichloro variant
Benzophenone derivatives without thiomorpholine groupLower overall activityLimited therapeutic applications

Q & A

Q. What are the standard synthetic routes for 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or Friedel-Crafts acylation. For example:

  • Step 1: Chlorination of benzophenone derivatives using catalysts like AlCl₃ to introduce dichloro substituents.
  • Step 2: Thiomorpholine incorporation via nucleophilic substitution under reflux with polar aprotic solvents (e.g., DMF) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Key Considerations: Monitor reaction progress using TLC and optimize stoichiometry to avoid byproducts like unreacted thiomorpholine.

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹). Deconvolution of overlapping bands (e.g., hydrogen-bonded vs. free carbonyl) requires Kubo–Anderson fitting .
  • Mass Spectrometry (EI): Molecular ion ([M]⁺) at m/z 377.3 confirms molecular weight. Fragmentation patterns (e.g., loss of Cl or thiomorpholine groups) aid in structural confirmation .
  • X-ray Crystallography: Resolves spatial arrangement (e.g., dihedral angles between aromatic rings), critical for studying interactions in pharmacological applications .
TechniqueKey Signals/ObservationsReference
IRν(C=O): 1675 cm⁻¹
MS[M]⁺: m/z 377.3

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry: Serves as a scaffold for antifungal agents due to structural similarity to bioactive benzophenones (e.g., inhibition of fungal cytochrome P450 enzymes) .
  • Photostability Studies: Benzophenone derivatives are used to investigate UV-induced degradation mechanisms in polymer matrices.
  • Receptor Binding Assays: Thiomorpholine groups may interact with neurotransmitter receptors (e.g., GABAₐ), requiring radioligand displacement assays to quantify affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency.
  • Solvent Effects: Compare reaction rates in DMF (high polarity) vs. THF (moderate polarity) to balance solubility and reactivity.
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24-hour reflux).
  • Byproduct Analysis: Employ GC-MS to identify side products (e.g., over-chlorinated derivatives) and adjust reagent ratios .

Q. How can contradictions in pharmacological data (e.g., antifungal vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Studies: Establish EC₅₀ (efficacy) and IC₅₀ (cytotoxicity) in parallel assays (e.g., fungal growth inhibition vs. mammalian cell viability).
  • Structural Analog Comparison: Use read-across approaches to compare toxicity profiles with structurally similar benzophenones (e.g., 4-methylbenzophenone) .
  • Mechanistic Studies: Conduct ROS (reactive oxygen species) assays to determine if cytotoxicity is due to oxidative stress or target-specific effects .

Q. What methodologies assess the toxicological profile of this compound?

Methodological Answer:

  • In Vitro Models: Use immortalized cell lines (e.g., GnRH neurons) to study autophagy modulation via LC3-II/Beclin-1 protein markers .
  • Metabolic Profiling: Incubate with liver microsomes to identify Phase I/II metabolites (e.g., hydroxylation or glutathione conjugation).
  • Genotoxicity Screening: Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to rule out DNA damage .
Assay TypeEndpoint MeasuredReference
Ames TestMutagenicity
LC3-II Western BlotAutophagy Induction

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-4'-thiomorpholinomethyl benzophenone

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